

Technical Guide: 2-NP-Dnsah-13C6 in the Analysis of Nitrofuran Metabolites

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Compound of Interest

Compound Name: 2-NP-Dnsah-13C6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-NP-Dnsah-13C6**, a critical internal standard for the sensitive and accurate quantification of nitrofuran metabolites in various biological matrices. This document details its physicochemical properties, experimental protocols for its use in analytical chemistry, and the relevant biological pathways of the parent nitrofuran compounds.

Core Concepts: Physicochemical Properties

2-NP-Dnsah-13C6 is the stable isotope-labeled form of 2-NP-Dnsah, the derivative of the nifursol metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSAH), with 2-nitrobenzaldehyde (2-NBA). The incorporation of six carbon-13 atoms allows it to be distinguished from its unlabeled counterpart by mass spectrometry, making it an ideal internal standard for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS/MS and GC-MS analyses.

Compound	Molecular Formula	Molecular Weight (g/mol)
2-NP-Dnsah-13C6	C8[13C]6H9N5O8	381.21
2-NP-Dnsah	C14H9N5O8	375.25

Experimental Protocols: Quantification of Nitrofuran Metabolites

The following protocol is a detailed methodology for the analysis of nitrofuran metabolites in animal tissues using **2-NP-Dnsah-13C6** as an internal standard, adapted from established regulatory methods.^{[1][2]}

1. Sample Preparation and Homogenization

- Weigh 1.0 ± 0.1 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
- For recovery and control samples, fortify with known amounts of unlabeled nitrofuran metabolite standards and the **2-NP-Dnsah-13C6** internal standard solution.

2. Hydrolysis and Derivatization

- To each sample, add 4.0 mL of deionized water, 0.5 mL of 1 N HCl, and 100 μ L of 10 mM 2-nitrobenzaldehyde (2-NBA) solution in DMSO.^[1]
- Vortex the tubes for approximately 10 seconds to ensure thorough mixing.
- Incubate the samples at 37°C for at least 16 hours (overnight) in a shaking water bath to facilitate the release of protein-bound metabolites and their simultaneous derivatization with 2-NBA.^{[1][3]}

3. Liquid-Liquid Extraction

- After incubation, allow the samples to cool to room temperature.
- Neutralize the samples by adding 5.0 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 N NaOH. Adjust the pH to approximately 7.4.^{[1][3]}
- Add 5.0 mL of ethyl acetate to each tube, vortex for 10 seconds, and centrifuge at 3400 rpm for 10 minutes.
- Carefully transfer the upper ethyl acetate layer to a clean 15 mL polypropylene tube.

- Repeat the extraction of the aqueous layer with another 5.0 mL of ethyl acetate and combine the organic fractions.

4. Evaporation and Reconstitution

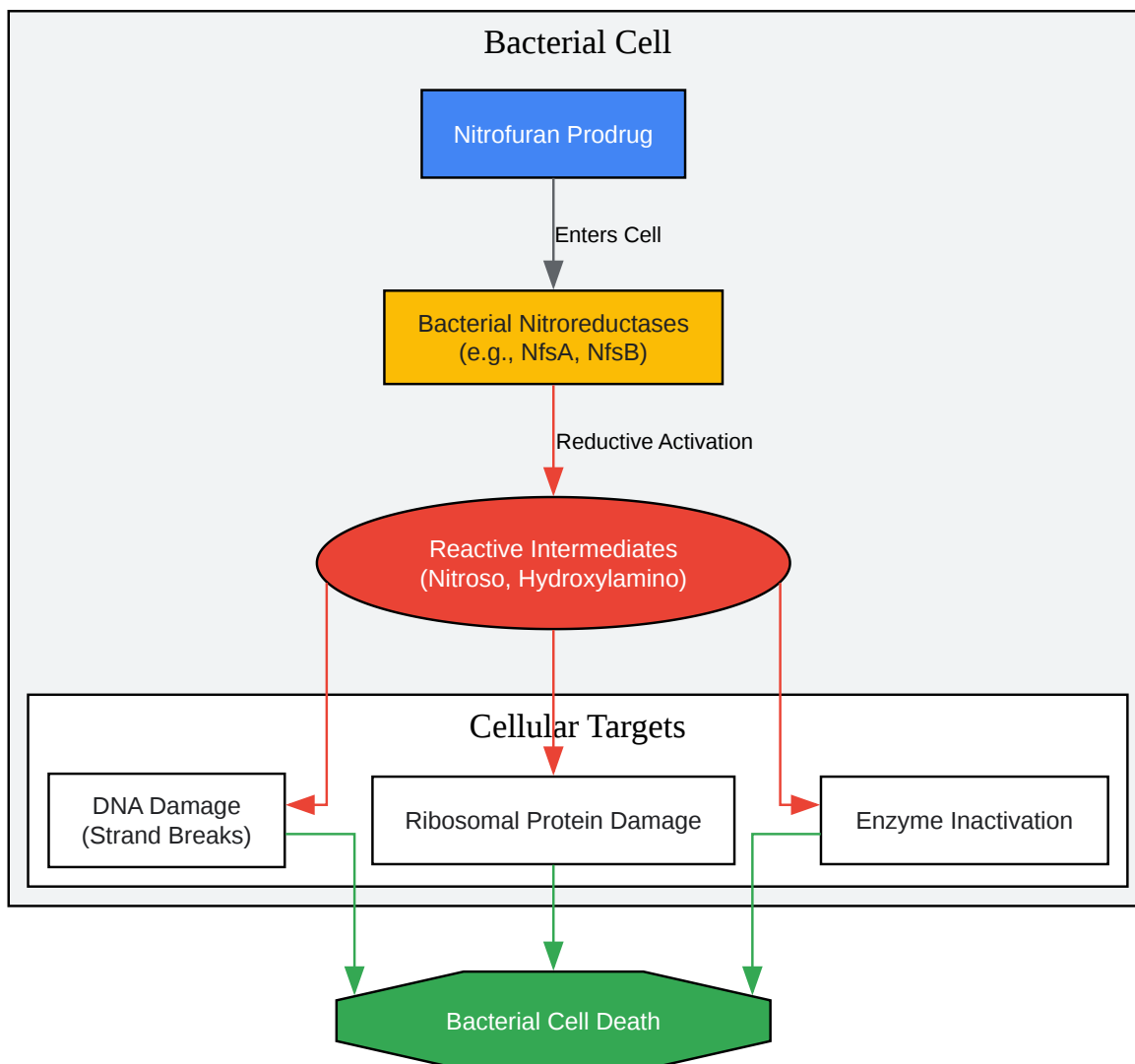
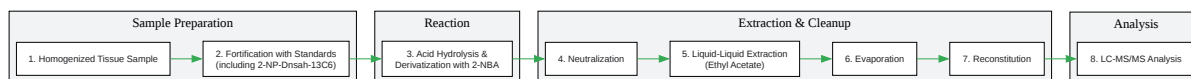
- Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.
- Reconstitute the dried residue in 1.0 mL of a suitable mobile phase, such as a water:methanol mixture.
- Vortex the tubes for 10 seconds to dissolve the residue.

5. LC-MS/MS Analysis

- Filter the reconstituted extract through a 0.45 µm nylon syringe filter into an autosampler vial.
- Inject the sample into an LC-MS/MS system for analysis.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific transitions for the derivatized nitrofurans metabolites and the ¹³C-labeled internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the analytical procedure for nitrofurans metabolite determination.



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